molecular formula C4H6N2O2 B147300 1-Methylhydantoin CAS No. 616-04-6

1-Methylhydantoin

Cat. No. B147300
CAS RN: 616-04-6
M. Wt: 114.1 g/mol
InChI Key: RHYBFKMFHLPQPH-UHFFFAOYSA-N
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Description

1-Methylhydantoin (1-MH) is a natural product isolated from Oviductus Ranae, a traditional Chinese medicine used for treating cough and inflammation. It serves as a lead compound for developing dual-active drugs with antitussive, anti-inflammatory, and anti-PM 2.5 acute pneumonia activities .

Synthesis Analysis

The synthesis of 1-MH derivatives has been explored through solid-phase synthesis, employing a variety of amino acids, aldehydes, and amines. This method involves constructing resin-attached hydrazino acid precursors, followed by derivatization and cyclizative cleavage off the resin . Additionally, 1-MH has been used to form a novel nickel(II) complex, demonstrating the compound's reactivity and potential for forming metal complexes .

Molecular Structure Analysis

The molecular structure of 1-MH has been studied using matrix isolation infrared spectroscopy and quantum chemical calculations. The compound exhibits a Cs symmetry structure with a planar heavy atom skeleton. Detailed analysis of the electronic structure has been performed using natural bond orbital (NBO) and atoms in molecules (AIM) approaches . Polymorphism in 1-MH has also been investigated, identifying different polymorphs with distinct crystal structures and spectroscopic properties .

Chemical Reactions Analysis

1-MH undergoes various chemical reactions, including fragmentation upon UV irradiation to produce CO, isocyanic acid, methylenimine, and N-methyl-methylenimine. The thermal behavior of 1-MH has been studied, revealing the formation of a new polymorph and providing insights into its phase transitions . The reactivity of 1-MH with nickel(II) ions has been explored, forming a complex with a tetragonal arrangement and exhibiting interesting hydrogen bonding networks .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-MH have been characterized through thermochemical studies. The combustion energy, standard molar enthalpy of formation, enthalpy of vaporization, and enthalpy of sublimation have been determined using calorimetry and thermogravimetry. These properties have been compared with other hydantoin derivatives to evaluate the effect of substituents on the base heterocyclic ring . X-ray powder diffraction data have provided information on the crystal structures of different polymorphs of 1-MH . The synthesis of a chain polymer formed by 1-MH with mercury(II) has been reported, highlighting the compound's ability to form polymeric structures .

Scientific Research Applications

Antitussive and Anti-Inflammatory Applications

1-Methylhydantoin, derived from Oviductus Ranae, a traditional Chinese medicine, has been investigated for its potential in antitussive and anti-inflammatory treatments. Recent studies have highlighted its effectiveness in reducing inflammation and suppressing coughs, with some derivatives showing enhanced activity compared to the natural product. Specifically, these derivatives have demonstrated significant inhibition rates in anti-inflammatory models, attributed to their selectivity for cyclooxygenases-1 and cyclooxygenases-2 (Xu et al., 2019).

Cytotoxicity Studies

Research has also explored the cytotoxic effects of this compound on renal proximal tubular cells. Studies utilizing the HK-2 cell line have shown that this compound induces dose-dependent cell viability loss and apoptosis. These findings indicate both the potential toxicological impact of this compound and its potential for further investigation in renal health contexts (Yang et al., 2007).

Molecular and Structural Studies

There has been considerable interest in the molecular structure and photochemistry of this compound. Investigations involving matrix isolation infrared spectroscopy and quantum chemical calculations have provided insights into its electronic structure, infrared spectrum, and UV-induced unimolecular photochemistry. These studies contribute to a deeper understanding of the compound's physical and chemical properties (Nogueira et al., 2014).

Anti-Cancer Research

In cancer research, this compound has been analyzed for its effects on the proliferation and apoptosis of colon cancer cells. Studies show that it can inhibit the proliferation of SW480 cells, suggesting potential applications in cancer therapy (Li We, 2014).

Virucidal Activities

This compound has also shown promise in virus inactivation, particularly against herpes simplex virus type-1. Its interaction with aromatic amino acids and hydrophobic nature are thought to contribute to its virucidal activity, presenting potential applications in virus disinfection or inactivation (Nishinami et al., 2021).

Mechanism of Action

Target of Action

1-Methylhydantoin (1-MH) primarily targets inflammatory pathways in the body . It interacts with cyclooxygenases-1 (COX-1) and cyclooxygenases-2 (COX-2) , which are key enzymes involved in the inflammatory response. These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes including inflammation .

Mode of Action

1-MH exerts its anti-inflammatory activity by inhibiting the release of Nitric Oxide (NO) , Tumor Necrosis Factor-alpha (TNF-α) , and Interleukin-1 beta (IL-1β) . These are key mediators of the inflammatory response, and their inhibition leads to a reduction in inflammation . Additionally, 1-MH has been shown to inhibit the activity of COX enzymes, further contributing to its anti-inflammatory effects .

Biochemical Pathways

1-MH affects the inflammatory pathways in the body. It inhibits the synthesis of prostaglandins by blocking the activity of COX enzymes . This leads to a decrease in the production of inflammatory mediators such as NO, TNF-α, and IL-1β . Additionally, 1-MH is involved in the creatinine metabolic pathway . It is produced from creatinine through the action of the enzyme creatinine deiminase .

Result of Action

The primary result of 1-MH’s action is the reduction of inflammation . By inhibiting the release of inflammatory mediators and blocking the activity of COX enzymes, 1-MH can alleviate symptoms of inflammation . For instance, it has been shown to alleviate xylene-induced ear edema in mice in a dose-dependent manner .

Biochemical Analysis

Biochemical Properties

1-Methylhydantoin interacts with several enzymes and proteins. For instance, it is involved in the metabolism of creatinine, a waste product generated from muscle metabolism . The compound is converted by creatinine deiminase, an enzyme that selectively converts creatinine, producing N-methylhydantoin .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to have anti-inflammatory activity, inhibiting the release of nitric oxide (NO) and reducing the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in RAW264.7 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been shown to bind to cyclooxygenases (COX), enzymes involved in the inflammatory response . This binding interaction can lead to the inhibition or activation of these enzymes, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, its combustion energy and standard molar enthalpy of formation have been determined using static bomb combustion calorimetry and thermogravimetry . These studies provide insights into the compound’s stability and degradation over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to alleviate xylene-induced ear edema in mice in a dose-dependent manner . At high doses, its ear swelling inhibition rate was as high as 52.08% .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is a part of the metabolic pathway of creatinine via 5-hydroxy-1-methylhydantoin . It interacts with enzymes such as creatinine deiminase in this pathway .

properties

IUPAC Name

1-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-6-2-3(7)5-4(6)8/h2H2,1H3,(H,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYBFKMFHLPQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210595
Record name 1-Methylhydantoin
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Methylhydantoin
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CAS RN

616-04-6
Record name 1-Methylhydantoin
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Record name 1-Methylhydantoin
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Record name 1-Methylhydantoin
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Record name 1-Methylhydantoin
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Record name 1-methyldiazolidine-2,4-dione
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Record name 1-METHYLHYDANTOIN
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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